(2-bromo-4-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile
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Overview
Description
(2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a bromine atom, a chlorophenyl group, a methoxy group, and a cyanide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole.
Bromination: The intermediate compound is then brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate undergoes a methoxylation reaction using sodium methoxide or another methoxylating agent to introduce the methoxy group.
Cyanation: Finally, the compound is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyanide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
(2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary depending on the target and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXYPHENOXY)METHYL CYANIDE: This compound is similar but contains a hydroxyl group instead of a methoxy group.
(2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)METHYL CYANIDE: This compound has an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2-BROMO-4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-METHOXYPHENOXY)METHYL CYANIDE can influence its reactivity and interactions with other molecules, making it unique compared to its hydroxyl and ethoxy analogs. This uniqueness can be exploited in various applications, such as the development of selective pharmaceutical agents or specialized materials.
Properties
Molecular Formula |
C20H15BrClN3O3 |
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Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-[2-bromo-4-[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C20H15BrClN3O3/c1-12-16(20(26)25(24-12)15-5-3-14(22)4-6-15)9-13-10-17(21)19(28-8-7-23)18(11-13)27-2/h3-6,9-11H,8H2,1-2H3/b16-9- |
InChI Key |
NXNLGNFEOXNPGB-SXGWCWSVSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OCC#N)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC#N)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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